2-Methyl-1,3-cyclopentadiene

Physical Chemistry Separation Science Process Engineering

2-Methyl-1,3-cyclopentadiene (CAS 3727-31-9) is a cyclic diene with the molecular formula C6H8 and a molecular weight of 80.13 g/mol. It is one of three isomeric methylcyclopentadienes, characterized by a methyl group at the 2-position of the cyclopentadiene ring.

Molecular Formula C6H8
Molecular Weight 80.13 g/mol
CAS No. 3727-31-9
Cat. No. B8750799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-cyclopentadiene
CAS3727-31-9
Molecular FormulaC6H8
Molecular Weight80.13 g/mol
Structural Identifiers
SMILESCC1=CCC=C1
InChIInChI=1S/C6H8/c1-6-4-2-3-5-6/h2,4-5H,3H2,1H3
InChIKeyAHQZRFBZJSCKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3-cyclopentadiene (CAS 3727-31-9): A Methyl-Substituted Cyclopentadiene for Organometallic and Diels-Alder Applications


2-Methyl-1,3-cyclopentadiene (CAS 3727-31-9) is a cyclic diene with the molecular formula C6H8 and a molecular weight of 80.13 g/mol [1]. It is one of three isomeric methylcyclopentadienes, characterized by a methyl group at the 2-position of the cyclopentadiene ring [2]. The compound is a colorless liquid with a boiling point of 73-74 °C at 749 Torr and a density of 0.8192 g/cm³ at 20 °C [1]. 2-Methyl-1,3-cyclopentadiene serves as a precursor to the methylcyclopentadienyl ligand (C5H4Me), which is widely used in organometallic chemistry and metallocene catalysis [3]. Due to its conjugated diene structure, it readily participates in Diels-Alder reactions, with kinetic studies showing that the presence of a methyl group does not diminish its reactivity compared to unsubstituted cyclopentadiene [4].

2-Methyl-1,3-cyclopentadiene Is Not Interchangeable with 1-Methylcyclopentadiene: Physical and Stereochemical Differentiation


Although 2-methyl-1,3-cyclopentadiene and its isomer 1-methyl-1,3-cyclopentadiene share the same molecular formula and are often generated as a mixture via thermal cracking of the dimer [1], their distinct physical properties and divergent stereochemical outcomes in key reactions preclude simple substitution. The two isomers exist in a thermodynamic equilibrium, with the 1- and 2-substituted isomers being nearly equal in stability [2]. However, the position of the methyl substituent significantly influences boiling point, density, and, most critically, the regiospecificity of Diels-Alder cycloadditions [3]. A procurement decision based solely on the generic name "methylcyclopentadiene" risks receiving a mixture with uncontrolled isomer ratios, which can lead to unpredictable product distributions and compromised synthetic efficiency. The following quantitative evidence demonstrates why the specific 2-methyl isomer must be specified and verified.

Quantitative Differentiation Evidence for 2-Methyl-1,3-cyclopentadiene vs. 1-Methylcyclopentadiene


Boiling Point Differentiation: 2-Methyl Isomer Boils 12°C Lower Than 1-Methyl Isomer

The boiling point of 2-methyl-1,3-cyclopentadiene is 73-74 °C at 749 Torr, as reported by CAS Common Chemistry [1]. In contrast, the 1-methyl isomer boils at 85.8 °C at 760 mmHg . This represents a difference of approximately 12 °C, a significant separation factor for fractional distillation. The lower boiling point of the 2-methyl isomer can influence purification strategies and process design in industrial settings.

Physical Chemistry Separation Science Process Engineering

Density Contrast: 2-Methyl Isomer Is 4.5% Less Dense Than 1-Methyl Isomer

The density of 2-methyl-1,3-cyclopentadiene is 0.8192 g/cm³ at 20 °C, as per CAS Common Chemistry [1]. The 1-methyl isomer has a reported density of 0.858 g/cm³ at ambient temperature . This equates to a 4.5% lower density for the 2-methyl isomer. Such differences can affect storage, handling, and reaction mass balances, particularly in large-scale operations.

Physical Chemistry Material Properties Formulation

Diels-Alder Regiospecificity: 1-Methyl Isomer Is Highly Regiospecific, While 2-Methyl Isomer Exhibits Lower Regiospecificity

A classic study by Mellor and Webb (1974) on the stereochemistry of Diels-Alder reactions reports that reactions with 1-methylcyclopentadiene are highly regiospecific, whereas 2-methylcyclopentadiene has lower regiospecificity [1]. The study examined adducts with acrylonitrile and methyl acrylate, demonstrating that the position of the methyl substituent dictates the regiochemical outcome. This difference in regiospecificity is a critical factor in designing syntheses where a single regioisomer is desired.

Synthetic Chemistry Stereochemistry Cycloaddition

Overall Diels-Alder Reactivity: Methyl Group Does Not Diminish Reactivity Compared to Unsubstituted Cyclopentadiene

A kinetic study by Krupka (2010) on the thermal dimerization of cyclopentadiene and methylcyclopentadienes found that the overall rates of cyclopentadiene and methylcyclopentadiene dimerizations and their mutual codimerization were identical throughout the temperature range in which the reactions are kinetically controlled [1]. The presence of a methyl group on the cyclopentadiene ring does not decrease the reactivity of the monomer in the Diels-Alder reaction. The reactivities of both methylcyclopentadiene isomers (1- and 2-methyl) are the same.

Kinetics Diels-Alder Reaction Reactivity

Cationic Polymerization: Substitution Pattern Dictates Polymer Microstructure

A study on the cationic polymerization of cyclopentadiene and its alkyl derivatives (1970) elucidated that the position of the methyl substituent influences the mode of monomer addition [1]. For 1- and 2-methylcyclopentadiene, the propagating cation adds to the 1- or 4-position of the monomer, forming an allylic carbonium ion. When either the 1- or 4-position is substituted, addition occurs at the unsubstituted position. This leads to different 1,2- and 1,4-structure ratios in the resulting polymer, as determined by NMR spectroscopy.

Polymer Chemistry Cationic Polymerization Microstructure

Optimal Use Cases for 2-Methyl-1,3-cyclopentadiene Based on Quantitative Differentiation


Synthesis of Methylcyclopentadienyl Ligands for Metallocene Catalysts

2-Methyl-1,3-cyclopentadiene serves as the direct precursor to the 2-methylcyclopentadienyl ligand, a common component in metallocene catalysts used for olefin polymerization [1]. While both 1- and 2-methyl isomers can form the ligand, the specific substitution pattern influences the steric and electronic environment around the metal center. The lower boiling point of the 2-methyl isomer (73-74 °C) facilitates its separation from the isomer mixture, enabling the synthesis of regiopure ligand precursors [2].

Diels-Alder Cycloadditions Requiring Balanced Regiocontrol

For Diels-Alder reactions where a moderate degree of regiocontrol is acceptable or desired, 2-methyl-1,3-cyclopentadiene offers a distinct advantage. Its lower regiospecificity compared to the 1-methyl isomer [3] can be exploited to generate a mixture of regioisomeric adducts, which may be useful in diversity-oriented synthesis or when a single regioisomer is not required. The reactivity remains high, as the methyl group does not impede the overall rate [4].

Cationic Polymerization for Tailored Poly(methylcyclopentadiene) Architectures

The position of the methyl group in 2-methyl-1,3-cyclopentadiene dictates the ratio of 1,2- and 1,4-linkages during cationic polymerization [5]. This control over polymer microstructure can be harnessed to produce materials with specific thermal or mechanical properties. Researchers seeking to study structure-property relationships in poly(cyclopentadiene) derivatives should specifically source the 2-methyl isomer to ensure reproducibility.

Gas Chromatography and Analytical Method Development

The distinct Kovats retention index of 2-methyl-1,3-cyclopentadiene on a Carbowax 20M column (I = 834.2 at 64 °C) [6] provides a reliable reference for qualitative analysis. This, combined with its lower boiling point relative to the 1-methyl isomer, makes it a valuable standard for calibrating GC methods aimed at analyzing mixtures of methylcyclopentadienes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,3-cyclopentadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.